molecular formula C17H17Cl2N B3430069 Sertraline CAS No. 79617-95-1

Sertraline

Cat. No. B3430069
CAS RN: 79617-95-1
M. Wt: 306.2 g/mol
InChI Key: VGKDLMBJGBXTGI-SJCJKPOMSA-N
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Description

Sertraline is an antidepressant drug that has been used to treat a variety of mental health disorders, including depression, anxiety, and obsessive-compulsive disorder. It is a selective serotonin reuptake inhibitor (SSRI), meaning it works by increasing the availability of the neurotransmitter serotonin in the brain. By doing this, sertraline can help to improve mood, reduce anxiety, and reduce the intensity of obsessive thoughts. In addition to its clinical applications, sertraline has been used in laboratory experiments to study the biochemical and physiological effects of antidepressant drugs.

Scientific research applications

Anxiety Disorders

Sertraline, initially developed for depression, has been extensively researched for its efficacy in treating various anxiety disorders. Controlled and open trials have demonstrated its effectiveness in panic and obsessive-compulsive disorders, with less extensive but positive findings in social phobia and post-traumatic stress disorder. It is considered at least equivalent, if not superior, to other medications for these conditions due to its efficacy and tolerability profile (Hirschfeld, 2000).

Mood and Anxiety Disorders

Further research supports sertraline's safe and well-tolerated use across diverse patient populations, including those with psychiatric and/or medical comorbidities. It has proven effective for both the acute treatment and prevention of relapse in major depressive disorders, as well as for the treatment of social anxiety disorder, posttraumatic stress disorder, panic disorder, and generalized anxiety disorder in adults and children (Sheehan & Kamijima, 2009).

Beyond Depression and Anxiety

Research indicates sertraline's efficacy may extend beyond traditional uses in depression and anxiety to include potential benefits in eating disorders, premenstrual dysphoric disorder (PMDD), and substance abuse treatment. Its favorable side effect profile and low potential for pharmacokinetic drug interactions highlight its value in psychiatric treatment (McRae & Brady, 2001).

Anticancer Potential

Emerging evidence suggests sertraline's potential in cancer therapy, with studies showing its efficacy in reducing cell viability, proliferation, migration, and invasion across various cancer cell lines. It has also been observed to induce apoptosis, cause cell cycle arrest, and modulate significant cellular pathways involved in tumorigenesis, positioning sertraline as a promising candidate for further evaluation in cancer treatment strategies (Duarte & Vale, 2022).

Executive Function in Vascular Cognitive Impairment

In the context of vascular cognitive impairment, sertraline has shown statistically and clinically meaningful improvements in executive control function among patients with ischemic cerebrovascular disease. This finding suggests sertraline's potential benefits in cognitive aspects beyond its well-established effects on mood and anxiety disorders (Royall et al., 2009).

properties

IUPAC Name

(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11/h2-6,8,10,12,17,20H,7,9H2,1H3/t12-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKDLMBJGBXTGI-SJCJKPOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

79559-97-0 (Hydrochloride)
Record name Sertraline [INN:BAN]
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DSSTOX Substance ID

DTXSID6023577
Record name Sertraline
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Molecular Weight

306.2 g/mol
Source PubChem
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Physical Description

Solid
Record name Sertraline
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Boiling Point

416.3±45.0 °C
Record name Sertraline
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Solubility

>45.9 [ug/mL] (The mean of the results at pH 7.4), 3.8mg/mL
Record name SID49665783
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Description Aqueous solubility in buffer at pH 7.4
Record name Sertraline
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Mechanism of Action

Sertraline selectively inhibits the reuptake of serotonin (5-HT) at the presynaptic neuronal membrane, thereby increasing serotonergic activity. This results in an increased synaptic concentration of serotonin in the CNS, which leads to numerous functional changes associated with enhanced serotonergic neurotransmission. These changes are believed to be responsible for the antidepressant action and beneficial effects in obsessive-compulsive (and other anxiety related disorders). It has been hypothesized that obsessive-compulsive disorder, like depression, is also caused by the disregulation of serotonin. In animal studies, chronic administration of sertraline results in down-regulation of brain norepinephrine receptors. Sertraline displays affinity for sigma-1 and 2 receptor binding sites, but binds with stronger affinity to sigma-1 binding sites. In vitro, sertraline shows little to no affinity for GABA, dopaminergic, serotonergic (5HT1A, 5HT1B, 5HT2), or benzodiazepine receptors. It exerts weak inhibitory actions on the neuronal uptake of norepinephrine and dopamine and exhibits no inhibitory effects on the monoamine oxidase enzyme., Sertraline is a selective 5-HT reuptake inhibitor. It does not have cardiovascular, anticholinergic, antidopaminergic, convulsant, or monoamine oxidase-inhibiting effects. Most antidepressants are associated with either norepinephrine reuptake inhibition, 5-HT reuptake inhibition, & monoamine oxidase inhibition. Sertraline does not cause significant reuptake blockade of dopamine or norepinephrine. Sertraline through inhibition of 5-HT release, may cause beta-adrenoceptor downregulation.
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Product Name

Sertraline

CAS RN

79617-96-2, 79617-95-1
Record name Sertraline
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Record name cis-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine
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Record name Sertraline [INN:BAN]
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Record name SERTRALINE
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Melting Point

245-246
Record name Sertraline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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